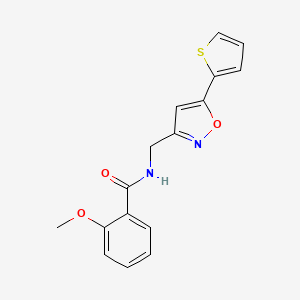

2-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-13-6-3-2-5-12(13)16(19)17-10-11-9-14(21-18-11)15-7-4-8-22-15/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQNAGUJSFPMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves the formation of the isoxazole ring followed by the introduction of the thiophene group. Common synthetic routes include:

Cyclization Reactions: The isoxazole ring can be synthesized through cyclization reactions involving nitrile oxides and alkynes.

Thiophene Introduction: The thiophene moiety is often introduced via cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and thiophene groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, with IC50 values suggesting therapeutic potential in cancer treatment. One study reported an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating promising efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 5.08 µM , showcasing their potential as effective antimicrobial agents .

Case Studies

- Anticancer Evaluation : A series of experiments assessed the anticancer effects of derivatives similar to this compound. Compounds were tested against various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis .

- Antimicrobial Studies : A study focused on the synthesis and evaluation of related benzamide derivatives found notable antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Critical Analysis of Structural Influences

- Thiophene vs. Phenyl : Thiophene’s electron-rich nature may improve binding to aromatic receptors but reduce metabolic stability compared to phenyl .

- Methoxy Group : Enhances lipophilicity and bioavailability compared to halogen or sulfamoyl groups in analogs .

- Heterocycle Choice : Isoxazole (target) vs. oxadiazole (LMM5) alters ring strain and hydrogen-bonding capacity, affecting target selectivity .

Biological Activity

2-Methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a methoxy group, an isoxazole moiety, and a thiophene ring, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.37 g/mol. The compound features multiple functional groups that enhance its reactivity and potential interactions with various biological systems.

The biological activity of the compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxy and thiophene groups can influence the compound's electronic properties, enhancing its binding affinity to target proteins. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous cells.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to this compound. Research indicates that benzamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis induction |

| Compound B | CCRF-CEM (Leukemia) | 15.0 | Inhibition of DHFR |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Heterocyclic compounds like isoxazoles are known for their antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Antiviral Activity

There is emerging interest in the antiviral properties of benzamide derivatives. Compounds within this class have been evaluated for their efficacy against various viral infections, showing promising results in inhibiting viral replication.

Case Studies

- Study on Anticancer Properties : A recent study evaluated a series of benzamide derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications in the side chains significantly influenced their potency, with some derivatives demonstrating IC50 values as low as 5 µM against ovarian cancer cells .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of thiophene-containing compounds, revealing that certain derivatives exhibited significant inhibition against Gram-positive bacteria, highlighting the importance of structural features in determining biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with condensation of 2-methoxybenzoic acid derivatives with 5-(thiophen-2-yl)isoxazole-3-methylamine. Use coupling reagents like EDC/HOBt in dichloromethane under nitrogen (similar to ’s amide bond formation).

- Step 2 : Optimize solvent polarity (e.g., switching from DCM to THF) and temperature (room temperature vs. reflux) to improve yields.

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography .

- Critical Parameters :

- Reaction time (8–24 hours), stoichiometric ratios (1:1.2 for acid:amine), and inert atmosphere to prevent oxidation.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), thiophene protons (δ ~7.0–7.5 ppm), and isoxazole C3 (δ ~160 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

- Crystallography :

- Single-crystal X-ray diffraction (e.g., Ga Kα radiation, Bruker D8 Venture) to resolve bond lengths (C–N: ~1.35 Å, C–O: ~1.23 Å) and hydrogen-bonding networks (N–H⋯O: 2.7–3.0 Å) .

Advanced Research Questions

Q. How can crystallographic disorder in the benzamide moiety be resolved during structural analysis?

- Methodology :

- Use dual occupancy refinement in Olex2 or SHELXL to model disordered atoms (e.g., C2/C2A in ).

- Apply restraints (e.g., SIMU/DELU) to thermal parameters. Validate with residual density maps (<0.5 eÅ⁻³).

- Compare with similar structures (e.g., valinyl derivatives in ) to identify common disorder patterns .

- Example :

- In , the benzamide ring shows split positions (occupancy 0.502:0.498) stabilized by N–H⋯O hydrogen bonds (N2–H2d⋯O9: 2.799 Å, 146.8°).

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in isoxazole-thiophene hybrids?

- Approach :

- Step 1 : Synthesize analogs with varied substituents (e.g., halogens at thiophene or methoxy replacements).

- Step 2 : Test bioactivity (e.g., antiviral IC50 via TEVC assays in ; antifungal MIC via microdilution).

- Step 3 : Correlate electronic effects (Hammett σ) or steric bulk with activity using QSAR models.

- Key Findings :

- Isoxazole-thiophene hybrids with electron-withdrawing groups (e.g., Cl at thiophene) show enhanced antiviral activity (e.g., compound 9q in : 65% yield, IC50 = 12 µM).

Contradictions and Resolutions

- Synthetic Yields : reports 75% yield via recrystallization, while shows lower yields (24–37%) for similar amides.

- Resolution : Differences may arise from purification methods (recrystallization vs. chromatography) or substituent steric effects.

- Hydrogen Bonding : emphasizes N–H⋯O interactions, whereas highlights weaker C–H⋯F bonds.

- Resolution : Functional group positioning (amide vs. trifluoroacetate) alters dominant interactions.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.